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Cat. No.: B120158 Get Quote

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Role of DMSO-d6 in Elucidating
Hydrogen Bonds
Deuterated dimethyl sulfoxide (DMSO-d6) is a powerful tool in nuclear magnetic resonance

(NMR) spectroscopy for the investigation of hydrogen bonding interactions. Its utility stems

from the strong hydrogen bond accepting capability of the sulfoxide oxygen. When a molecule

with a hydrogen bond donor group (e.g., -OH, -NH, -SH) is dissolved in DMSO-d6, the labile

protons of these groups can form intermolecular hydrogen bonds with the solvent molecules.

This interaction leads to a significant downfield shift in the 1H NMR spectrum for the involved

protons compared to their chemical shifts in a non-hydrogen-bonding solvent like chloroform-d

(CDCl3)[1][2]. The magnitude of this chemical shift difference (Δδ) serves as a sensitive probe

for both intermolecular and intramolecular hydrogen bonding.

This technique is particularly valuable in drug development and medicinal chemistry for

characterizing protein-ligand interactions, understanding solute-solvent interactions, and

assessing the conformation of drug candidates.[3][4] The strength of intramolecular hydrogen

bonds, which can significantly influence a molecule's physicochemical properties and biological

activity, can also be quantitatively assessed using this method.[5][6]
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The core principle lies in comparing the 1H NMR chemical shifts of labile protons in a non-

polar, weakly interacting solvent (typically CDCl3) with those in a highly polar, hydrogen-bond-

accepting solvent (DMSO-d6).

No or Weak Intramolecular Hydrogen Bond: If a proton is not involved in a strong

intramolecular hydrogen bond, it will be readily available to form a hydrogen bond with

DMSO-d6. This results in a large downfield chemical shift and a significant Δδ (δDMSO-d6 -

δCDCl3) value.[1][2]

Strong Intramolecular Hydrogen Bond: Conversely, if a proton is already engaged in a strong

intramolecular hydrogen bond, it is less available to interact with the DMSO-d6 solvent.

Consequently, the change in chemical shift upon solvent change will be smaller, resulting in

a smaller Δδ value.[7]

This relationship allows for the quantitative assessment of hydrogen bond strength.

Key Applications
Quantification of Intramolecular Hydrogen Bonding: A key application is the quantitative

assessment of intramolecular hydrogen bond strength. This is crucial for understanding

molecular conformation and its impact on properties like membrane permeability and target

binding.[5][6]

Studying Protein-Ligand Interactions: In drug discovery, observing changes in the chemical

shifts of a ligand's labile protons upon titration with a protein can reveal which groups are

involved in hydrogen bonding at the binding site.[4]

Solvation and Solvent Effects: The use of DMSO-d6 helps in understanding how a solute

interacts with a polar aprotic solvent, providing insights into solvation thermodynamics and

dynamics.[8][9]

Characterization of Natural Products: Elucidating the intricate hydrogen-bonding networks in

natural products is essential for structure determination and understanding their biological

activity.[10]
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Protocol for Quantitative Assessment of Intramolecular
Hydrogen Bonding
This protocol outlines the steps to determine the hydrogen bond acidity (A), a quantitative

measure of intramolecular hydrogen bonding.[5][6]

Materials:

Compound of interest

Deuterated chloroform (CDCl3), high purity (≥99.8 atom % D)

Deuterated dimethyl sulfoxide (DMSO-d6), high purity (≥99.8 atom % D)

NMR tubes

Micropipettes

Vortex mixer

NMR spectrometer

Procedure:

Sample Preparation:

Prepare two separate solutions of the compound of interest at the same concentration

(e.g., 0.05 M)[7], one in CDCl3 and the other in DMSO-d6.

Ensure the solvents are of high purity to avoid interference from water or other protic

impurities.

Thoroughly dissolve the compound using a vortex mixer.

NMR Data Acquisition:

Acquire 1H NMR spectra for both samples at a constant temperature (e.g., 25°C).
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Use standard acquisition parameters. A sufficient number of scans should be averaged to

obtain a good signal-to-noise ratio.

Reference the spectra to the residual solvent peak (CDCl3: δ ≈ 7.26 ppm; DMSO-d6: δ ≈

2.50 ppm).[11]

Data Analysis:

Identify the chemical shifts (δ) of the labile protons (e.g., -OH, -NH) in both spectra.

Calculate the chemical shift difference (Δδ) using the formula: Δδ = δ(DMSO-d6) -

δ(CDCl3)

Calculate the hydrogen bond acidity (A) using the empirical formula[5][6]: A = 0.0065 +

0.133 * Δδ

Interpretation:

The 'A' value provides a quantitative measure of the hydrogen bond donating strength of

the group. Lower 'A' values indicate stronger intramolecular hydrogen bonding.

For hydroxyl groups, A < 0.1 suggests the presence of a strong intramolecular hydrogen

bond, while A > 0.5 indicates its absence.[5]

For amino groups, A < 0.05 suggests an intramolecular hydrogen bond, while A > 0.16

indicates its absence.[5]

Protocol for 1H NMR Titration to Study Ligand-Receptor
Hydrogen Bonding
This protocol describes how to perform an NMR titration experiment to identify ligand protons

involved in hydrogen bonding with a receptor (e.g., a protein).

Materials:

Ligand of interest

Receptor (e.g., protein)
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DMSO-d6

Appropriate buffer (if required for receptor stability, ensure it is prepared in D2O and

lyophilized to be redissolved in DMSO-d6 if possible, though DMSO can affect protein

stability). Note: The use of DMSO for protein studies should be approached with caution,

with concentrations typically kept low (≤ 5%) to maintain protein integrity.[4]

NMR tubes

Micropipettes

Procedure:

Sample Preparation:

Prepare a stock solution of the ligand in DMSO-d6.

Prepare a solution of the receptor in DMSO-d6 (or a mixed solvent system with a low

percentage of DMSO-d6 if receptor stability is an issue).

The initial sample for NMR will contain only the ligand in DMSO-d6.

NMR Data Acquisition (Initial Spectrum):

Acquire a 1H NMR spectrum of the free ligand. This will serve as the reference (0

equivalents of receptor).

Titration:

Add incremental amounts of the receptor stock solution to the NMR tube containing the

ligand solution.

After each addition, gently mix the solution and allow it to equilibrate.

Acquire a 1H NMR spectrum after each addition. The molar ratios of ligand to receptor

might range from 1:0.1 to 1:2 or higher, depending on the binding affinity.

Data Analysis:
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Overlay the series of 1H NMR spectra.

Monitor the chemical shifts of the ligand's labile protons as a function of receptor

concentration.

Protons that show significant chemical shift perturbations (either downfield or upfield

shifts) or line broadening upon addition of the receptor are likely involved in the binding

interaction, potentially through hydrogen bonding.[12]

Data Presentation
Quantitative data should be summarized in clear and concise tables for easy comparison and

interpretation.

Table 1: Chemical Shift Data and Calculated Hydrogen Bond Acidity (A)

Compoun
d

Function
al Group

δ (CDCl3)
[ppm]

δ (DMSO-
d6) [ppm]

Δδ [ppm] A (calc.)
Intramole
cular H-
Bond

Example 1
Phenolic -

OH
5.28 10.08 4.80 0.645 No

Example 2
Salicylic

Acid -OH
11.50 13.50 2.00 0.273 Yes

Example 3 Amide -NH 6.50 8.00 1.50 0.206 No

Example 4

o-

nitroaniline

-NH2

6.20 6.30 0.10 0.020 Yes

Table 2: 1H NMR Titration Data for Ligand X with Receptor Y
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Ligand Proton
δ (0 eq.
Receptor)
[ppm]

δ (0.5 eq.
Receptor)
[ppm]

δ (1.0 eq.
Receptor)
[ppm]

Δδ (0-1.0 eq.)
[ppm]

Amide -NH 8.20 8.55 8.90 0.70

Hydroxyl -OH 9.50 9.52 9.53 0.03

Aromatic C-H 7.30 7.31 7.31 0.01

Visualizations
Logical Workflow for Assessing Intramolecular
Hydrogen Bonding
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Sample Preparation

NMR Acquisition

Data Analysis & Interpretation

Dissolve Compound
in CDCl3

Acquire 1H NMR
Spectrum (CDCl3)

Dissolve Compound
in DMSO-d6

Acquire 1H NMR
Spectrum (DMSO-d6)

Measure δ(CDCl3)
for labile protons

Measure δ(DMSO-d6)
for labile protons

Calculate Δδ =
δ(DMSO-d6) - δ(CDCl3)

Calculate A =
0.0065 + 0.133 * Δδ

Interpret A value
(Strength of H-Bond)

Click to download full resolution via product page

Caption: Workflow for intramolecular hydrogen bond analysis.
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Principle of Solvent-Induced Chemical Shift Changes

In CDCl3 (Non-H-bonding solvent)

In DMSO-d6 (H-bond accepting solvent)

R-X-H...Y
(Intramolecular H-Bond) δ_intra (CDCl3)

Small solvent effect

R-X-H
(Free Donor) δ_free (CDCl3)

Minimal solvent effect

δ_intra (DMSO)

δ_free (DMSO)

R-X-H...Y
(Intramolecular H-Bond)

Small Δδ

R-X-H...O=S(CD3)2
(Intermolecular H-Bond)

Large Δδ

Small Δδ implies
strong intramolecular H-bond

Large Δδ implies
weak/no intramolecular H-bond

Click to download full resolution via product page

Caption: Solvent effects on labile proton chemical shifts.

Limitations and Considerations
Solubility: The compound must be soluble in both CDCl3 and DMSO-d6 to allow for direct

comparison.

Protein Stability: High concentrations of DMSO can denature proteins. For protein-ligand

studies, the concentration of DMSO-d6 should be kept to a minimum, and control

experiments are necessary to ensure the protein maintains its native fold.[3]

Chemical Exchange: Rapid exchange of labile protons with residual water in the solvent can

lead to peak broadening. Using high-purity deuterated solvents is essential.
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Other Solvent Effects: While hydrogen bonding is often the dominant factor influencing Δδ for

labile protons, other solvent effects like anisotropy and electric field effects can also

contribute.[1][2]

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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